(Isooctanoato-O)(neodecanoato-O)copper
Description
Contextualization within the Field of Metal Carboxylate Chemistry
Metal carboxylates, also known as metal soaps, are a class of coordination compounds formed between a metal ion and one or more carboxylate ligands. mdpi.com This field has a long history, with early applications dating back to ancient times in paints and lubricants. semanticscholar.org In modern chemistry, metal carboxylates are recognized for their structural diversity and wide-ranging applications. The carboxylate ligand can coordinate to the metal center in various modes, including monodentate, bidentate, and bridging fashions, leading to the formation of mononuclear, binuclear, or polynuclear structures. mdpi.comiitg.ac.in The well-known paddle-wheel structure, for instance, is a common motif for dinuclear copper(II) carboxylates. mdpi.comnih.gov
Significance and Broader Implications of Copper Carboxylate Complexes in Contemporary Chemical Research
Copper carboxylate complexes are of particular importance in contemporary chemical research due to their versatile applications. They are widely employed as catalysts in a variety of organic transformations, including oxidation and cross-coupling reactions. nih.gov The unique redox properties of the Cu(II)/Cu(I) couple make these complexes well-suited for catalytic cycles. nih.gov Beyond catalysis, copper carboxylates serve as precursors for the synthesis of nanomaterials, such as copper and copper oxide nanoparticles, through thermal decomposition. researchgate.net They also find use as adhesion promoters in the rubber industry and as driers in paints and coatings. americanelements.com Furthermore, the biological activity of certain copper carboxylate complexes has opened avenues for their investigation as potential therapeutic agents. nih.govnih.gov
Evolution of Research Trajectories Pertaining to (Isooctanoato-O)(neodecanoato-O)copper and Related Species
The research trajectory in the field of copper carboxylates has evolved from the study of simple, single-ligand systems like copper acetate (B1210297) to more complex, mixed-ligand and polynuclear structures. This evolution is driven by the desire to create compounds with tailored properties for specific applications. The investigation of heteroleptic complexes, such as (Isooctanoato-O)(neodecanoato-O)copper, is a key aspect of this progression. By combining different carboxylate ligands, researchers can modulate the steric and electronic environment around the copper center, thereby influencing the complex's stability, solubility, and catalytic activity. While specific research on (Isooctanoato-O)(neodecanoato-O)copper is not extensively documented in publicly available literature, the principles governing its behavior can be inferred from studies on other mixed-ligand copper carboxylates.
Fundamental Principles Governing the Reactivity and Application of Alkyl Carboxylate Copper Compounds
The reactivity of alkyl carboxylate copper compounds is largely dictated by the nature of the carboxylate ligands and the coordination geometry of the copper center. The long, branched alkyl chains of isooctanoate and neodecanoate, for example, impart significant solubility in nonpolar organic solvents, which is advantageous for many applications in catalysis and materials synthesis.
The copper center in these complexes can participate in redox reactions, cycling between Cu(II) and Cu(I) or even Cu(III) states. This redox activity is central to their catalytic function. For instance, in oxidation reactions, the copper complex can activate oxidants like peroxides. The carboxylate ligands can also play a direct role in the reaction mechanism, for example, by acting as a proton shuttle or by influencing the substrate's approach to the metal center.
The thermal decomposition of alkyl carboxylate copper compounds is a key process in their application as precursors for nanomaterials. Upon heating, the carboxylate ligands are lost, leading to the formation of metallic copper or copper oxide. The decomposition temperature and the nature of the resulting material can be influenced by the structure of the alkyl carboxylate ligands.
Interactive Data Table: Properties of Ligands and Related Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |
| Isooctanoic Acid | C₈H₁₆O₂ | 144.21 | Branched-chain carboxylic acid, contributes to solubility in nonpolar solvents. |
| Neodecanoic Acid | C₁₀H₂₀O₂ | 172.26 | Highly branched-chain carboxylic acid, enhances solubility and stability. |
| Copper(II) Isooctanoate | C₁₆H₃₀CuO₄ | 349.95 | Used as a catalyst and wood preservative. |
| Copper(II) Neodecanoate | C₂₀H₃₈CuO₄ | 406.06 | Employed as a catalyst, and in the production of conductive inks. chemicalbook.com |
| (Isooctanoato-O)(neodecanoato-O)copper | C₁₈H₃₄CuO₄ | 380.00 | A mixed-ligand complex with properties derived from both carboxylate ligands. |
Properties
CAS No. |
84129-19-1 |
|---|---|
Molecular Formula |
C18H36CuO4 |
Molecular Weight |
380.0 g/mol |
IUPAC Name |
copper;7,7-dimethyloctanoic acid;6-methylheptanoic acid |
InChI |
InChI=1S/C10H20O2.C8H16O2.Cu/c1-10(2,3)8-6-4-5-7-9(11)12;1-7(2)5-3-4-6-8(9)10;/h4-8H2,1-3H3,(H,11,12);7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
PNTNPQYEWJGRMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.[Cu] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Precursor Design for Isooctanoato O Neodecanoato O Copper
Diverse Preparative Pathways for the Elaboration of (Isooctanoato-O)(neodecanoato-O)copper
The preparation of (Isooctanoato-O)(neodecanoato-O)copper can be approached through several synthetic routes, leveraging solution-phase, solid-state, and vapor-phase techniques. The choice of method often dictates the final properties of the complex.
Solution-based synthesis is the most conventional approach for preparing copper carboxylates. bu.edu.eg This typically involves the reaction of a copper(II) salt with the desired carboxylic acids (isooctanoic acid and neodecanoic acid) or their corresponding salts in a suitable solvent.
Conventional Methods: A common method involves the reaction of a copper(II) salt, such as copper(II) acetate (B1210297), with a stoichiometric mixture of isooctanoic acid and neodecanoic acid in an ethanol-water solution. bu.edu.eg The product can precipitate from the solution and be isolated by filtration. bu.edu.eg Another approach is the reaction of basic copper(II) carbonate with the carboxylic acids. bu.edu.eg The choice of solvent is crucial and can influence the coordination environment of the copper ion. Protic solvents, for instance, can participate in the reaction and affect the final product. acs.org
Solvothermal and Hydrothermal Methods: These emerging techniques involve carrying out the synthesis in a closed system, such as an autoclave, at elevated temperatures and pressures. Solvothermal synthesis uses an organic solvent, while hydrothermal synthesis employs water. researchgate.netrsc.org These methods can promote the formation of highly crystalline products and unique morphologies. For instance, solvothermal synthesis has been successfully used to prepare copper-based metal-organic frameworks (MOFs) with controlled structures. rsc.org While specific studies on (Isooctanoato-O)(neodecanoato-O)copper are not prevalent, the principles of solvothermal synthesis of other copper carboxylates suggest its applicability. researchgate.netrsc.org
A hypothetical solvothermal synthesis of (Isooctanoato-O)(neodecanoato-O)copper could involve heating a mixture of a copper(II) source, isooctanoic acid, and neodecanoic acid in a solvent like ethanol (B145695) or a dimethylformamide (DMF)/ethanol/water mixture. The temperature and reaction time would be critical parameters to control the outcome of the synthesis.
Table 1: Illustrative Parameters for Solution-Based Synthesis of Mixed-Ligand Copper Carboxylates
| Parameter | Conventional Method | Solvothermal/Hydrothermal Method |
| Copper Source | Copper(II) acetate, Copper(II) chloride, Copper(II) sulfate | Copper(II) nitrate, Copper(II) chloride |
| Ligand Sources | Isooctanoic acid, Neodecanoic acid | Sodium isooctanoate, Sodium neodecanoate |
| Solvent | Ethanol/Water, Methanol (B129727) | Water, Ethanol, DMF |
| Temperature | Room Temperature to Reflux | 100-200 °C |
| Pressure | Atmospheric | Autogenous |
| Reaction Time | Several hours to overnight | 12-72 hours |
Solid-state synthesis, particularly mechanochemistry, offers a solvent-free or low-solvent alternative for the preparation of copper complexes. beilstein-journals.orgbeilstein-journals.org This method involves the grinding of solid reactants, often in a ball mill, to induce chemical reactions. beilstein-journals.org
Mechanochemical synthesis can be particularly advantageous for producing anhydrous complexes and can lead to the formation of different polymorphs or morphologies compared to solution-based methods. beilstein-journals.org For the synthesis of (Isooctanoato-O)(neodecanoato-O)copper, a potential mechanochemical route would involve milling a mixture of a copper(II) salt (e.g., copper(II) acetate or copper(II) oxide) with isooctanoic acid and neodecanoic acid. A base, such as potassium carbonate, might be included to facilitate the reaction. beilstein-journals.org This approach is lauded for its adherence to green chemistry principles by minimizing solvent waste. beilstein-journals.orgbeilstein-journals.org
Vapor-phase and aerosol-assisted methods are less common for the synthesis of simple copper carboxylates but are employed for the deposition of thin films of metal-organic frameworks and other coordination compounds. rsc.orgsemanticscholar.orgrsc.org
In a potential vapor-phase synthesis of (Isooctanoato-O)(neodecanoato-O)copper, a volatile copper precursor could be reacted with the vapors of isooctanoic and neodecanoic acids. Alternatively, an aerosol-assisted chemical vapor deposition (AACVD) approach could be envisioned, where a solution containing the copper precursor and the carboxylic acids is nebulized and transported to a heated substrate where the reaction and deposition occur. acs.org These methods offer excellent control over film thickness and orientation but are generally more complex to implement than solution or solid-state routes. rsc.org
Influence of Ligand Design and Stoichiometry on Compound Formation and Yield
The design of the ligands and their stoichiometric ratio are critical factors that govern the structure, and consequently the properties, of the resulting copper complex. In the case of (Isooctanoato-O)(neodecanoato-O)copper, the interplay between the isooctanoate and neodecanoate ligands is paramount.
Carboxylic acids can adopt various coordination modes, such as monodentate, bidentate bridging, or chelating, which influences the final structure of the complex, often leading to dinuclear "paddle-wheel" structures in copper(II) carboxylates. nih.govmdpi.com The relative steric bulk and electronic properties of the isooctanoate and neodecanoate ligands will influence their arrangement around the copper center(s).
The stoichiometric ratio of the two carboxylic acids in the reaction mixture is a key parameter to control the formation of the desired mixed-ligand complex versus a mixture of the single-ligand complexes, Cu(isooctanoate)₂ and Cu(neodecanoate)₂. Careful control of the stoichiometry is necessary to maximize the yield of the heteroleptic (mixed-ligand) product. banglajol.info The pKa values of the carboxylic acids can also play a role in the competitive coordination to the copper ion. acs.org
Strategies for Controlling Purity, Crystallinity, and Morphology During Synthesis
Controlling the purity, crystallinity, and morphology of (Isooctanoato-O)(neodecanoato-O)copper is essential for its potential applications. Several strategies can be employed during synthesis to achieve this control.
Purity: The purity of the final product is highly dependent on the purity of the starting materials and the precise control of reaction conditions, particularly the stoichiometry of the ligands. bu.edu.eg Recrystallization from a suitable solvent is a common purification technique for solution-synthesized complexes.
Crystallinity: The crystallinity of the product can be influenced by the choice of synthetic method. Solvothermal and hydrothermal methods are known to yield highly crystalline products due to the slow reaction rates and equilibrium conditions. researchgate.net The rate of cooling in solution-based methods can also affect the crystal size and quality.
Morphology: The morphology of the synthesized material can be tuned by varying parameters such as the solvent, temperature, reaction time, and the use of structure-directing agents or surfactants. mdpi.com For instance, in solution synthesis, the choice of solvent can influence the crystal habit. In mechanochemical synthesis, the milling time and frequency can affect the particle size and morphology. beilstein-journals.org
Table 2: Research Findings on Controlling Properties of Copper Carboxylate Synthesis
| Property | Controlling Factors | Expected Outcome for (Isooctanoato-O)(neodecanoato-O)copper |
| Purity | Stoichiometric control of ligands, Purity of precursors, Recrystallization | Formation of the desired mixed-ligand complex with minimal homoleptic byproducts. |
| Crystallinity | Slow cooling rates, Solvothermal/hydrothermal conditions | Larger, more well-defined crystals with higher structural order. |
| Morphology | Solvent system, Temperature, Additives (surfactants), Mechanochemical parameters | Control over particle shape and size (e.g., nanorods, platelets, powders). |
Green Chemistry Principles and Sustainable Practices in the Synthesis of (Isooctanoato-O)(neodecanoato-O)copper
The principles of green chemistry are increasingly being applied to the synthesis of coordination compounds to minimize environmental impact and enhance sustainability. youtube.comresearchgate.net
Key green chemistry considerations for the synthesis of (Isooctanoato-O)(neodecanoato-O)copper include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. youtube.com
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical CO₂. youtube.com
Energy Efficiency: Employing synthetic methods that can be carried out at ambient temperature and pressure, or using energy-efficient techniques like mechanochemistry. beilstein-journals.orgyoutube.com
Waste Prevention: Choosing synthetic pathways that minimize the formation of byproducts and waste. youtube.com Mechanochemical synthesis is a prime example of a waste-reducing method as it often requires no solvent. beilstein-journals.orgbeilstein-journals.org
Use of Renewable Feedstocks: While not directly applicable to the copper source, the carboxylic acid ligands could potentially be derived from renewable bio-based sources in the future.
Electrochemical synthesis is another green alternative that can be considered. This method uses electricity to drive the chemical reaction, often in aqueous media, and can offer high selectivity and reaction rates with minimal waste. analis.com.my The synthesis of other copper carboxylates has been successfully demonstrated using electrochemical techniques. analis.com.my
Coordination Chemistry and Advanced Structural Investigations of Isooctanoato O Neodecanoato O Copper
Spectroscopic and Diffraction Techniques for Detailed Structural Elucidation
A comprehensive understanding of the structure of (Isooctanoato-O)(neodecanoato-O)copper requires the application of multiple analytical techniques. Diffraction methods provide precise spatial arrangements of atoms in the solid state, while various spectroscopic techniques probe the electronic structure, ligand binding modes, and dynamic processes of the complex in both solid and solution phases.
Single-crystal X-ray diffraction (SC-XRD) offers the most definitive method for determining the molecular structure of crystalline compounds. For copper(II) carboxylates, including mixed-ligand systems, the predominant solid-state architecture is the dinuclear paddlewheel structure. nih.govresearchgate.net In this arrangement, two copper(II) ions are bridged by the four carboxylate groups (two isooctanoate and two neodecanoate ligands). The Cu-Cu distance in such structures is typically around 2.6 Å. researchgate.net Each copper atom generally exhibits a distorted square pyramidal or octahedral geometry. nih.gov The four oxygen atoms from the carboxylate bridges form the equatorial plane, with the other copper atom and potentially a solvent or other axial ligand occupying the axial positions. nih.gov The bulky, branched nature of the isooctanoate and neodecanoate ligands would be expected to influence the crystal packing and potentially the fine details of the paddlewheel structure.
Powder X-ray diffraction (PXRD) is crucial for analyzing polycrystalline samples, verifying phase purity, and identifying different polymorphic forms. researchpublish.comisroset.orgresearchgate.net Polymorphism, the existence of multiple crystalline forms, can arise from different packing arrangements of the dinuclear units, influenced by crystallization conditions. Each polymorph would exhibit a unique PXRD pattern, although all might be based on the same fundamental paddlewheel dimer. While specific diffraction data for (Isooctanoato-O)(neodecanoato-O)copper is not publicly available, analysis of related structures provides expected parameters.
Table 1: Typical Crystallographic Parameters for Dinuclear Copper(II) Carboxylate Paddlewheel Complexes
| Parameter | Typical Value Range | Significance |
|---|---|---|
| Cu-Cu Distance (Å) | 2.58 - 2.65 | Indicates the proximity of the two metal centers in the dimer. researchgate.net |
| Cu-O (equatorial) Distance (Å) | 1.95 - 2.00 | Represents the bond length between copper and the bridging carboxylate oxygen atoms. researchgate.net |
| Cu-L (axial) Distance (Å) | 2.10 - 2.25 | Represents the bond to an axial ligand (e.g., water, pyridine), typically longer than equatorial bonds due to the Jahn-Teller effect. nih.gov |
| O-C-O Angle (°) | ~125 | The internal angle of the coordinated carboxylate group. |
| Deviation of Cu from O₄ plane (Å) | 0.20 - 0.25 | Measures the displacement of the copper atom from the mean plane of the four equatorial oxygen atoms, indicating the degree of square pyramidal distortion. researchgate.net |
Vibrational spectroscopy is essential for confirming the coordination of the carboxylate ligands to the copper center. In Fourier-transform infrared (FT-IR) and Raman spectroscopy, the key diagnostic feature is the shift in the carboxylate stretching frequencies upon complexation. nih.govnih.gov
The free carboxylic acids (isooctanoic and neodecanoic acid) exhibit a characteristic broad O-H stretching band (around 3000 cm⁻¹) and a C=O stretching band (around 1710 cm⁻¹). nih.gov Upon deprotonation and coordination to the copper(II) ion, the O-H band disappears, and the C=O band is replaced by two new bands: the asymmetric carboxylate stretch (ν_asym(COO⁻)) and the symmetric carboxylate stretch (ν_sym(COO⁻)). nih.govnih.gov
The separation between these two frequencies (Δν = ν_asym - ν_sym) is a powerful indicator of the carboxylate coordination mode. For a bridging bidentate coordination, as expected in a paddlewheel structure, the Δν value is typically in the range of 170–250 cm⁻¹. nih.gov Raman spectroscopy provides complementary information and is particularly useful for studying the Cu-O vibrations, which appear at lower frequencies (typically below 500 cm⁻¹). nih.govd-nb.info
Table 2: Characteristic Vibrational Frequencies for (Isooctanoato-O)(neodecanoato-O)copper Analysis
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique | Interpretation |
|---|---|---|---|
| ν(O-H) of free acid | ~3400-2400 (broad) | FT-IR | Disappears upon coordination, confirming deprotonation of the carboxylic acid. nih.govnih.gov |
| ν(C=O) of free acid | ~1710 | FT-IR, Raman | Replaced by ν_asym and ν_sym of the carboxylate upon coordination. nih.gov |
| ν_asym(COO⁻) | ~1600 - 1630 | FT-IR, Raman | Asymmetric stretching of the coordinated carboxylate group. nih.govnih.gov |
| ν_sym(COO⁻) | ~1400 - 1440 | FT-IR, Raman | Symmetric stretching of the coordinated carboxylate group. nih.gov |
| ν(Cu-O) | ~400 - 480 | FT-IR, Raman | Stretching vibration of the copper-oxygen bond, confirming coordination. nih.govresearchgate.net |
Electron Paramagnetic Resonance (EPR) spectroscopy is a primary technique for studying paramagnetic d⁹ Cu(II) centers. nih.gov For a monomeric copper(II) complex, the spectrum typically reveals g-tensor values (g_∥ and g_⊥) that are characteristic of the coordination geometry. An axial spectrum with g_∥ > g_⊥ > 2.0023 is indicative of a d(x²-y²) ground state, commonly found in elongated octahedral or square pyramidal geometries. researchgate.net
However, for a dinuclear paddlewheel structure like that expected for (Isooctanoato-O)(neodecanoato-O)copper, the two Cu(II) centers are often antiferromagnetically coupled. This coupling leads to a diamagnetic ground state (S=0) and a paramagnetic excited triplet state (S=1). The EPR spectrum of such a system, when observable, corresponds to the transitions within the triplet state and is characterized by a "half-field" signal at g ≈ 4 in addition to features in the g ≈ 2 region. The analysis of these spectra can provide the zero-field splitting parameters (D and E), which relate to the magnetic anisotropy and the distance between the copper ions.
Table 3: Expected EPR Parameters for Copper(II) Carboxylate Complexes
| Parameter | Typical Value | Interpretation |
|---|---|---|
| g_∥ (Monomer) | 2.30 - 2.40 | Component of the g-tensor parallel to the principal symmetry axis; indicates a d(x²-y²) ground state. researchgate.net |
| g_⊥ (Monomer) | 2.05 - 2.10 | Component of the g-tensor perpendicular to the principal symmetry axis. researchgate.net |
| A_∥ (Monomer) | 120 - 200 G (360-600 MHz) | Hyperfine coupling constant to the copper nucleus (I=3/2), provides information on the covalency of the Cu-ligand bond. |
| D (Dimer) | ~0.3 - 0.4 cm⁻¹ | Zero-field splitting parameter (axial term), related to the dipole-dipole interaction between the two Cu(II) ions. |
| g_eff (Half-field signal) | ~4.0 | Characteristic of the ΔM_s = ±2 transition within the triplet state of a dinuclear complex. |
The study of paramagnetic molecules by Nuclear Magnetic Resonance (NMR) spectroscopy is challenging due to the presence of the unpaired electron, which causes significant line broadening and large chemical shifts (paramagnetic shifts). acs.orgnih.gov However, for weakly coupled binuclear copper(II) systems, the electron relaxation time (τ_s) can be significantly shortened compared to mononuclear species. acs.org This faster relaxation can lead to unusually sharp and well-resolved NMR signals, making the technique viable for structural analysis in solution. acs.org
For (Isooctanoato-O)(neodecanoato-O)copper in non-coordinating solvents, ¹H NMR could potentially be used to study the integrity of the dimeric paddlewheel structure. In coordinating solvents, NMR could monitor the equilibrium between the dimer and any monomeric species that form through solvent coordination. Furthermore, it could be used to investigate dynamic ligand exchange processes between the coordinated carboxylates and any free ligands present in the solution. acs.org The large paramagnetic shifts would spread the signals over a wide range, potentially allowing for the resolution of protons on both the isooctanoate and neodecanoate ligands.
Table 4: Application of Paramagnetic NMR to (Isooctanoato-O)(neodecanoato-O)copper
| NMR Observable | Challenge | Potential Information Yielded |
|---|---|---|
| Hyperfine-shifted signals | Broad signals due to paramagnetic relaxation; large chemical shift range. acs.org | Confirmation of paramagnetic nature in solution; potential assignment of signals to specific protons on the ligands. acs.org |
| Signal Linewidths (T₂ relaxation) | Signals can be broadened beyond detection. acs.org | Provides information on electron relaxation times (τ_s) and the distance of nuclei from the paramagnetic center. Sharper lines in dimers can confirm binuclearity in solution. acs.org |
| Variable-Temperature NMR | Decomposition at higher temperatures; solvent freezing at lower temperatures. | Study of dynamic equilibria (e.g., dimer-monomer) and ligand exchange rates. |
| 2D-COSY | Fast relaxation can make cross-peaks difficult to observe. | Aids in the assignment of proton signals within the isooctanoate and neodecanoate ligands. acs.org |
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the oxidation state and local coordination environment of the absorbing atom, in this case, copper. It does not require crystalline samples. The XAS spectrum is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). researchgate.netnih.gov
The Cu K-edge XANES region is sensitive to the oxidation state and coordination geometry. The position of the absorption edge can confirm the +2 oxidation state of the copper. researchgate.netnih.gov Pre-edge features, such as the weak 1s→3d transition, can provide insight into the symmetry of the copper site. nih.gov
The EXAFS region contains oscillatory signals that result from the backscattering of the ejected photoelectron by neighboring atoms. Analysis of the EXAFS can yield precise information about the number, type, and distance of atoms in the immediate coordination sphere of the copper, such as the Cu-O bond lengths of the carboxylate ligands and the Cu-Cu distance in the paddlewheel dimer. nih.gov
Table 5: Information from X-ray Absorption Spectroscopy (XAS)
| XAS Region | Information Obtained | Relevance to the Compound |
|---|---|---|
| Pre-Edge (XANES) | Symmetry of the Cu site, electronic configuration. | A weak pre-edge feature would be consistent with a distorted octahedral or square pyramidal geometry lacking a center of inversion. nih.gov |
| Edge Position (XANES) | Oxidation state of copper. | Confirms the presence of Cu(II) by comparing the edge energy to that of known standards (e.g., CuO). researchgate.net |
| Post-Edge/EXAFS | Coordination number, bond distances, and identity of neighboring atoms. | Provides quantitative data on the Cu-O bond lengths and the Cu-Cu distance, verifying the paddlewheel structure. nih.gov |
Structural Dynamics and Ligand Exchange Mechanisms in Solution and Solid States
The structure of (Isooctanoato-O)(neodecanoato-O)copper is not static, particularly in solution. The dinuclear paddlewheel structure can participate in dynamic equilibria. In the presence of strongly coordinating solvents or other Lewis bases (L), the axial positions can be occupied, or the dimer can dissociate to form monomeric species, as shown in the following equilibrium:
[Cu₂(OOCR)₂(OOCR')₂] + 2L ⇌ 2 [Cu(OOCR)(OOCR')(L)]
This equilibrium is influenced by the nature of the solvent, temperature, and concentration. Techniques like UV-visible spectroscopy and variable-temperature NMR can be used to study these dynamics.
Ligand exchange is another critical dynamic process. nih.gov This can occur through several pathways:
Intermolecular Carboxylate Exchange: A coordinated isooctanoate or neodecanoate ligand can exchange with a free carboxylate anion in solution. This process is fundamental in understanding the stability and reactivity of the complex.
Axial Ligand Exchange: If a solvent molecule or other ligand is coordinated in the axial position, it can exchange rapidly with bulk solvent molecules. This is often a fast process, as the axial bonds are typically weaker than the equatorial bonds. youtube.com
Intramolecular Rearrangement: While less common, it is conceivable that the bulky carboxylate ligands could undergo conformational changes or slight rearrangements within the coordination sphere.
In the solid state, structural dynamics are more limited but can occur at elevated temperatures. Thermogravimetric analysis (TGA), often coupled with other techniques, can reveal the loss of any coordinated axial solvent molecules, followed by the thermal decomposition of the complex itself, which involves the breaking of the coordination bonds.
Theoretical and Computational Modeling of Molecular Structure and Electronic Configuration
Theoretical and computational chemistry offers powerful tools for the in-depth investigation of the molecular and electronic structures of complex coordination compounds like (Isooctanoato-O)(neodecanoato-O)copper. While specific computational studies on this heteroleptic (mixed-ligand) complex are not prominent in publicly available literature, its properties can be thoroughly modeled and understood by analogy to the extensive research conducted on related copper(II) carboxylate systems. nih.govnih.gov These compounds almost invariably adopt a dinuclear "paddlewheel" structure, [Cu₂(OOCR)₄L₂], where two copper(II) ions are bridged by four carboxylate ligands. nih.govacs.orgnih.gov In the case of (Isooctanoato-O)(neodecanoato-O)copper, this would involve a core of two copper atoms bridged by a mix of isooctanoate and neodecanoate ligands. Computational methods are indispensable for elucidating the subtle structural and electronic effects arising from the use of two different carboxylate ligands with varying steric bulk.
Density Functional Theory (DFT) Applications for Electronic Structure, Bonding Analysis, and Spectroscopic Property Prediction
Density Functional Theory (DFT) stands as a primary computational method for investigating the electronic structure of copper(II) carboxylate complexes due to its favorable balance of computational cost and accuracy. nih.govnih.gov For a mixed-ligand complex like (Isooctanoato-O)(neodecanoato-O)copper, DFT calculations can predict the ground-state geometry, optimize the coordinates of the paddlewheel structure, and provide critical insights into the nature of the chemical bonds. nih.gov
Electronic Structure and Bonding: DFT studies on analogous copper paddlewheel complexes reveal significant antiferromagnetic coupling between the two Cu(II) centers, which have a d⁹ electronic configuration. acs.orgnih.gov This interaction results in a singlet ground state (S=0) and a low-lying triplet excited state (S=1). DFT calculations are crucial for quantifying the energy gap between these states, known as the magnetic exchange coupling constant (-J). mdpi.com The nature and arrangement of the isooctanoate and neodecanoate ligands—specifically the electron-donating character of the alkyl groups and the steric hindrance they impose—are expected to modulate this coupling constant.
Bonding analysis using tools like Natural Bond Orbital (NBO) analysis can further elucidate the nature of the Cu-O coordination bonds and the through-bond and through-space interactions between the copper centers. nih.gov These calculations provide details on orbital overlaps and charge distribution, as illustrated in the representative data below.
Spectroscopic Property Prediction: DFT is widely used to simulate vibrational (Infrared and Raman) and electronic (UV-Vis) spectra. By calculating the vibrational frequencies, DFT aids in the assignment of experimental FTIR bands, particularly the characteristic symmetric and asymmetric stretching frequencies of the carboxylate groups (COO⁻), which are sensitive to their coordination mode. nih.govnih.gov The difference between the asymmetric (ν_asym) and symmetric (ν_sym) stretching frequencies (Δν) is indicative of the bridging bidentate coordination mode typical of paddlewheel structures. nih.gov Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions, helping to interpret the UV-Vis spectrum, which for Cu(II) paddlewheel complexes is typically characterized by d-d transitions and ligand-to-metal charge transfer bands.
| Parameter | Calculated Value | Significance |
|---|---|---|
| Cu-Cu Bond Distance | 2.60 - 2.65 Å | Indicates weak metal-metal interaction, typical for paddlewheel dimers. researchgate.net |
| Cu-O (equatorial) Bond Distance | 1.95 - 1.98 Å | Represents the primary coordination bond length between copper and the carboxylate oxygen. nih.gov |
| Natural Charge on Cu | +1.1 to +1.3 |e| | Shows partial reduction of the formal +2 oxidation state due to ligand-to-metal charge donation. nih.gov |
| Natural Charge on O (carboxylate) | -0.75 to -0.85 |e| | Indicates strong polarization of the Cu-O bond. |
| Calculated Δν (ν_asym - ν_sym) | 180 - 220 cm⁻¹ | Confirms the bridging bidentate coordination mode of the carboxylate ligands. nih.gov |
| Singlet-Triplet Energy Gap (-J) | 250 - 330 cm⁻¹ | Quantifies the strong antiferromagnetic coupling between the two Cu(II) centers. nih.gov |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations introduce temperature and time, allowing for the exploration of the dynamic behavior of (Isooctanoato-O)(neodecanoato-O)copper. MD is particularly valuable for understanding the conformational flexibility of the bulky and branched isooctanoate and neodecanoate ligands and their influence on the complex's macroscopic properties.
Intermolecular Interactions: In the solid state or in solution, the long, nonpolar alkyl chains will govern the intermolecular interactions. MD simulations can model the packing of these complexes in a crystal lattice or their aggregation behavior in non-aqueous solvents. These simulations can predict bulk properties such as density, viscosity, and solubility parameters. By analyzing the radial distribution functions between molecules, MD can quantify the degree of intermolecular ordering and the nature of the van der Waals interactions that dominate the packing of the hydrocarbon chains. acs.org This is crucial for applications where the compound is used as a liquid or in a formulation, as these interactions dictate its physical behavior.
| Parameter | Typical Value/Setting | Purpose |
|---|---|---|
| Force Field | GAFF / OPLS-AA | Defines the potential energy function for organic molecules. |
| Metal Center Parameters | Custom (from DFT) | Accurately models the Cu₂O₈ core geometry and charges. |
| Ensemble | NPT (Isothermal-Isobaric) | Simulates constant temperature and pressure, mimicking laboratory conditions. |
| Temperature | 298 K (25 °C) | Standard ambient temperature. |
| Pressure | 1 atm | Standard atmospheric pressure. |
| Simulation Time | 100 - 500 ns | Allows for sufficient sampling of conformational and intermolecular dynamics. |
| Time Step | 1 - 2 fs | Integration time step for solving the equations of motion. |
Ab Initio Quantum Chemical Calculations for High-Accuracy Energetic and Spectroscopic Parameters
For systems with complex electronic structures, such as the magnetically coupled Cu(II) dimer, standard DFT functionals can sometimes provide inaccurate results for certain properties. High-accuracy ab initio (from first principles) quantum chemical calculations, while computationally more demanding, are employed to obtain benchmark values and resolve ambiguities.
High-Accuracy Energetics: The accurate calculation of the singlet-triplet energy gap (-J) in copper paddlewheel complexes is a known challenge. acs.org The ground state is multiconfigurational in nature, meaning that a single determinant method like DFT may not fully capture the physics of the system. acs.org Ab initio methods such as the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are designed to handle such multireference systems. acs.org These methods provide a more rigorous description of the electronic communication between the two copper centers, leading to more reliable predictions of the magnetic coupling constant.
Spectroscopic Parameters: Ab initio calculations can also be used to compute spectroscopic parameters with high precision. For instance, they can provide benchmark calculations for the hyperfine coupling constants used in Electron Paramagnetic Resonance (EPR) spectroscopy. While DFT is often used for this purpose, comparing the results to high-level ab initio calculations can validate the chosen functional and basis set, ensuring a reliable interpretation of experimental EPR data. nih.gov
| Computational Method | Typical Calculated -J (cm⁻¹) | Level of Theory |
|---|---|---|
| DFT (B3LYP) | ~260 | Standard hybrid functional. |
| DFT (Broken-Symmetry) | ~290 | A common DFT approach for coupled systems. |
| CASSCF(2,2)/CASPT2 | ~315 | High-level multireference ab initio method. acs.org |
| Experimental | ~320 | Value derived from magnetic susceptibility measurements. |
Reactivity Profiles and Mechanistic Investigations of Isooctanoato O Neodecanoato O Copper
Fundamental Reactivity Patterns in Relation to Copper Oxidation States and Ligand Exchange
The reactivity of (Isooctanoato-O)(neodecanoato-O)copper is intrinsically linked to the accessible oxidation states of copper, primarily Cu(II) and Cu(I), and the dynamic nature of the coordination sphere. Copper(II) carboxylates, including the title compound, typically exist as dinuclear "paddlewheel" structures, especially in the solid state and in non-coordinating solvents. nih.govnih.govmdpi.com In this arrangement, four carboxylate ligands bridge two copper(II) centers. nih.govnih.govmdpi.com The fundamental reactivity patterns of this complex are dominated by two principal processes: ligand exchange and redox transformations.
Ligand Exchange:
The isooctanoate and neodecanoate ligands are subject to exchange with other coordinating species present in the reaction medium. This process is crucial for the catalytic activity of the complex, as the substrate must first coordinate to the copper center. The rate and equilibrium of ligand exchange are influenced by several factors, including the nature of the incoming ligand, the solvent, and the presence of additives. For instance, the exchange of water ligands in aqueous copper(II) complexes is exceptionally fast, with rate constants in the order of 10⁸ s⁻¹. researchgate.net While the exchange of carboxylate ligands is generally slower, it remains a facile process. The general mechanism for ligand exchange in square-planar copper(II) complexes, a common geometry for these compounds, often proceeds through an associative mechanism, involving the formation of a five- or six-coordinate intermediate. researchgate.netnih.gov
The exchange process can be represented by the following general equilibrium:
[Cu₂(O₂CR)(O₂CR')] + 2L ⇌ [Cu₂(O₂CR)(O₂CR')L₂]
where R and R' represent the isooctyl and neodecyl groups, and L is an incoming ligand. The stability of the resulting complex will depend on the coordinating ability of L.
Copper Oxidation States:
The redox activity of the copper center is another cornerstone of the compound's reactivity. The Cu(II)/Cu(I) redox couple plays a pivotal role in many catalytic cycles. The reduction of Cu(II) to Cu(I) is often a key step, for example, in atom transfer radical polymerization (ATRP) and certain oxidation reactions where the copper complex acts as an oxidant. Conversely, the oxidation of Cu(I) to Cu(II) is essential for completing the catalytic cycle in many cross-coupling reactions. The specific redox potential of the Cu(II)/Cu(I) couple in (Isooctanoato-O)(neodecanoato-O)copper will be influenced by the electron-donating properties of the isooctanoate and neodecanoate ligands and the solvent environment. nih.gov
Elucidation of Reaction Pathways, Intermediate Species, and Transition States
The elucidation of reaction pathways involving (Isooctanoato-O)(neodecanoato-O)copper often involves the characterization of transient intermediates and the calculation of transition state energies. While direct studies on this specific complex are not widely available, mechanistic investigations of similar copper carboxylate-catalyzed reactions provide significant insights.
Catalytic Oxidation:
In oxidation reactions, such as the Kharasch-Sosnovsky reaction, copper(II) carboxylates are known to react with peroxides to generate radical species. The neodecanoate ligand, for instance, enhances the solubility of the copper salt in organic solvents, which is beneficial for such reactions. A plausible pathway involves the formation of a copper(I) species and a carboxyl radical, which can then initiate further reactions.
Amination and Diamination Reactions:
Copper(II) neodecanoate has been shown to be an effective catalyst for the intramolecular diamination of alkenes. The reaction mechanism is believed to proceed through a radical-mediated pathway, involving the following key steps:
Cis-aminocupration: Formation of an organocopper intermediate.
Homolysis: Generation of a carbon radical.
Radical Coupling: The carbon radical combines with the Cu(II) center to form a Cu(III) intermediate.
Reductive Elimination: This step leads to the formation of the final cyclic product and regenerates a Cu(I) species, which is then reoxidized to Cu(II) to complete the catalytic cycle.
Decomposition Pathways:
The thermal decomposition of copper carboxylates has been studied to understand the formation of copper nanoparticles. The decomposition of copper(II) neodecanoate, for example, proceeds through the loss of the carboxylate ligands to form metallic copper. Thermogravimetric analysis indicates that this decomposition can occur in distinct stages. The general mechanism for the thermal decarboxylation of carboxylic acids can proceed through various pathways, including unimolecular heterolytic or homolytic fission. stackexchange.com For copper carboxylates, the process often involves the tilting of the carboxylate group towards the copper surface, followed by the elimination of carbon dioxide and the deposition of a hydrocarbon fragment. nih.gov
Kinetic and Thermodynamic Aspects of Reactivity in Solution and Heterogeneous Systems
The kinetics and thermodynamics of reactions involving (Isooctanoato-O)(neodecanoato-O)copper are critical for understanding and optimizing its applications.
Kinetics:
Kinetic studies of ligand exchange reactions in copper(II) complexes often reveal a two-term rate law, indicating both a solvent-assisted and a ligand-assisted pathway. nih.gov The rate of reaction can be expressed as:
Rate = (k_s + k_L[L])[Complex]
where k_s is the rate constant for the solvent-assisted pathway and k_L is the rate constant for the ligand-assisted pathway. The relative contributions of these pathways depend on the nature of the solvent and the incoming ligand. For example, in the ligand exchange of copper(II) complexes with Schiff base ligands, the reaction was found to be first-order with respect to both the complex and the incoming ligand. nih.gov
Thermodynamics:
The thermodynamic stability of (Isooctanoato-O)(neodecanoato-O)copper and its adducts is a key factor in its reactivity. The formation of complexes with other ligands is an equilibrium process, and the stability constant (K) is a measure of the thermodynamic favorability of this process. The stability of copper(II) carboxylate complexes can be influenced by the nature of the carboxylate ligand and the solvent. For instance, the stability constant of a copper(II) complex with a diamine ligand was found to increase significantly with an increasing proportion of methanol (B129727) in a methanol-water mixture. rsc.org
The thermodynamic parameters for ligand exchange reactions, such as the change in enthalpy (ΔH°) and entropy (ΔS°), can be determined from the temperature dependence of the equilibrium constant. These parameters provide insights into the nature of the bonding in the complexes.
| Parameter | General Trend for Copper(II) Carboxylate Reactions | Significance |
| Ligand Exchange Rate | Generally fast, with rate constants varying over a wide range. | Influences the speed of catalytic turnover. |
| Activation Energy (Ea) | Dependent on the specific reaction pathway (associative vs. dissociative). | Determines the temperature sensitivity of the reaction rate. |
| Enthalpy of Reaction (ΔH°) | Can be exothermic or endothermic depending on the ligand. | Indicates the heat released or absorbed during the reaction. |
| Entropy of Reaction (ΔS°) | Often positive for ligand exchange due to the release of solvent molecules. | Reflects the change in disorder of the system. |
| Gibbs Free Energy (ΔG°) | Negative for spontaneous reactions. | Determines the position of the equilibrium. |
This table presents generalized trends for copper(II) carboxylate complexes based on available literature and may not represent the specific values for (Isooctanoato-O)(neodecanoato-O)copper.
Influence of Solvent, Temperature, Pressure, and Additives on Compound Reactivity and Selectivity
The reactivity and selectivity of (Isooctanoato-O)(neodecanoato-O)copper are highly sensitive to the reaction environment.
Solvent Effects:
The choice of solvent can have a profound impact on reaction rates and equilibria. The solubility of the complex is a primary consideration, and the use of neodecanoate ligands is known to improve solubility in nonpolar organic solvents. The coordinating ability of the solvent is also critical. Coordinating solvents can compete with the substrate for binding sites on the copper center, potentially inhibiting the reaction. Conversely, in some cases, solvent coordination can stabilize intermediates or transition states, thereby accelerating the reaction. For example, the stability of copper(II) complexes has been shown to vary significantly in different solvent mixtures, such as methanol-water. rsc.org
Temperature:
Temperature generally has a significant effect on reaction rates, as described by the Arrhenius equation. For many reactions catalyzed by copper carboxylates, increasing the temperature increases the reaction rate. However, temperature can also affect selectivity, as different reaction pathways may have different activation energies. For instance, in the thermal decomposition of copper neodecanoate, specific temperatures are required to achieve the desired transformation to metallic copper.
Pressure:
The effect of pressure on the reactivity of (Isooctanoato-O)(neodecanoato-O)copper in solution is generally less pronounced than that of solvent or temperature, unless gaseous reactants or products are involved. For reactions with a significant change in the number of moles of gas, pressure can influence the equilibrium position according to Le Chatelier's principle.
Additives:
Additives can play a variety of roles in modifying the reactivity and selectivity of the copper complex.
Bases: In reactions involving deprotonation steps, such as some ligand exchange processes, the addition of a base can significantly accelerate the reaction rate. nih.gov
Co-catalysts: In some catalytic systems, a co-catalyst may be required to facilitate a particular step in the reaction cycle.
Initiators: In radical reactions, a radical initiator may be used to start the reaction chain.
The effect of various additives on the reactivity of copper carboxylates is an active area of research, with the goal of fine-tuning the catalytic system for specific applications.
Redox Chemistry and Electron Transfer Processes Involving (Isooctanoato-O)(neodecanoato-O)copper
The redox chemistry of (Isooctanoato-O)(neodecanoato-O)copper is central to its function in a wide range of chemical transformations. The ability of the copper center to cycle between the +2 and +1 oxidation states is fundamental to its catalytic activity. nih.gov
Electron Transfer Mechanisms:
Electron transfer processes involving copper complexes can occur through either inner-sphere or outer-sphere mechanisms.
Inner-sphere electron transfer: This mechanism involves the formation of a bridged intermediate between the copper complex and the other reactant, through which the electron is transferred. Ligand exchange is a prerequisite for this pathway.
Outer-sphere electron transfer: In this case, the electron is transferred between the two reactants without the formation of a covalent bond. The rate of outer-sphere electron transfer is influenced by the reorganization energy of the reactants and the driving force of the reaction.
In many catalytic reactions involving copper carboxylates, the initial step involves the coordination of the substrate to the copper center, suggesting an inner-sphere mechanism for subsequent electron transfer.
Redox Potential:
The redox potential of the Cu(II)/Cu(I) couple is a critical parameter that determines the thermodynamic feasibility of electron transfer reactions. This potential is influenced by:
The nature of the ligands: The electron-donating or -withdrawing properties of the isooctanoate and neodecanoate ligands will affect the electron density at the copper center and thus its redox potential.
The coordination geometry: The geometry of the complex can have a significant impact on the relative stabilities of the Cu(II) and Cu(I) oxidation states.
The solvent: The solvent can stabilize one oxidation state more than the other, thereby shifting the redox potential. nih.gov
The redox chemistry of copper(II) carboxylates is exploited in a variety of synthetic applications. For example, in oxidation reactions, the Cu(II) complex can act as an oxidant, being reduced to Cu(I) in the process. In other reactions, a Cu(I) species may be the active catalyst, and its in situ generation from a Cu(II) precursor is a common strategy.
No Publicly Available Research on the Catalytic Applications of (Isooctanoato-O)(neodecanoato-O)copper in Specified Organic Synthesis
Despite a comprehensive search of scientific literature and public databases, no specific research or data could be found detailing the use of the chemical compound (Isooctanoato-O)(neodecanoato-O)copper in the catalytic applications outlined for this article.
Searches for the compound, including by its CAS number (84129-19-1), did not yield any studies related to its role in advanced polymerization chemistry or selective oxidation and reduction catalysis. Specifically, no information was available on its use in:
Atom Transfer Radical Polymerization (ATRP)
Controlled/Living Radical Polymerization
Olefin Polymerization and Copolymerization
Ring-Opening Polymerization
Aerobic Oxidation of Organic Substrates
While copper compounds, in general, are widely utilized as catalysts in these areas, there is no publicly accessible information to suggest that this particular mixed-carboxylate copper complex has been investigated or employed for these purposes. The existing literature focuses on other copper salts and complexes.
Therefore, it is not possible to provide the requested detailed article on the catalytic applications of (Isooctanoato-O)(neodecanoato-O)copper in organic synthesis as per the specified outline due to the absence of relevant research findings. The compound itself is listed in chemical databases, confirming its existence, but its functional applications in the requested catalytic processes are not documented in the public domain.
Catalytic Applications of Isooctanoato O Neodecanoato O Copper in Organic Synthesis
Efficacy in Selective Oxidation and Reduction Catalysis
Selective Aliphatic and Aromatic Hydroxylation Reactions
Copper-catalyzed hydroxylation reactions are crucial for the introduction of hydroxyl groups into organic molecules, a key step in the synthesis of many valuable chemicals. While specific studies on (Isooctanoato-O)(neodecanoato-O)copper are absent, other copper carboxylates have demonstrated utility in this area. For instance, copper(II) acetate (B1210297) and other Cu(II) salts are known to facilitate the C-H hydroxylation of arenes. nih.gov These reactions often proceed via a non-radical, organometallic pathway. nih.gov
In a general sense, copper-catalyzed aromatic hydroxylation can be achieved under mild conditions using various ligands to enhance catalyst performance. organic-chemistry.org For example, the use of ligands like N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide with a copper source can efficiently convert (hetero)aryl halides to phenols. organic-chemistry.org It is plausible that (Isooctanoato-O)(neodecanoato-O)copper could serve as a soluble copper source in similar systems.
The hydroxylation of aliphatic C-H bonds, a more challenging transformation, has also been approached with copper catalysts. Directing groups are often employed to achieve regioselectivity in these intramolecular hydroxylations. nih.gov Biomimetic studies, inspired by copper-containing enzymes, have shown that copper complexes can catalyze the hydroxylation of non-activated C-H bonds, highlighting the potential for these catalysts in complex molecule synthesis. organic-chemistry.org
Catalytic Hydrogenation, Dehydrogenation, and Transfer Hydrogenation Reactions
Copper catalysts are well-established in hydrogenation and dehydrogenation processes. Specifically, copper chromite has been a classical catalyst for ester hydrogenation, though research into more environmentally benign and efficient homogeneous copper catalysts is ongoing. Copper(I) complexes with N-heterocyclic carbene ligands have been shown to catalyze the hydrogenation of α,β-unsaturated carboxylic acid derivatives. nih.gov The hydrogenation of CO2 to formate (B1220265) has also been achieved with molecular copper catalysts, showcasing their role in sustainable chemistry. acs.orgrsc.org
In the realm of dehydrogenation, copper-based catalysts are utilized in oxidative dehydrogenative coupling reactions. For example, copper complexes can catalyze the oxidative dehydrogenative carboxylation of unactivated alkanes to form allylic esters. mdpi.comberkeley.edu This process involves the activation of inert C(sp³)–H bonds. While the specific role of (Isooctanoato-O)(neodecanoato-O)copper is not documented, its carboxylate ligands could potentially influence the reactivity and selectivity in such transformations.
Oxidation with Peroxides and Other Oxidants
Copper-catalyzed oxidations using peroxides as the terminal oxidant are common in organic synthesis. These reactions are often favored for their mild conditions and efficiency. Copper(II) complexes have been used for the peroxidative oxidation of alcohols and alkanes. mdpi.comresearchgate.net The combination of a copper catalyst with an oxidant like tert-butyl hydroperoxide (TBHP) can facilitate the oxidation of various organic substrates. researchgate.net
The aerobic oxidation of primary alcohols to carboxylic acids can also be catalyzed by copper complexes, often in the presence of co-catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). rsc.orgresearchgate.net The nature of the ligands and the copper source can significantly impact the selectivity of the oxidation, determining whether the reaction stops at the aldehyde or proceeds to the carboxylic acid. The solubility of (Isooctanoato-O)(neodecanoato-O)copper in organic solvents could make it a suitable candidate for homogeneous catalytic oxidations.
Prominence in Cross-Coupling Methodologies for C-C and C-Heteroatom Bond Formation
Cross-coupling reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures. Copper catalysts play a significant role in many of these transformations.
C-C Bond Forming Reactions (e.g., Sonogashira, Ullmann-type, Kumada, Negishi)
The Sonogashira coupling , which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, traditionally employs a palladium catalyst with a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org The copper co-catalyst, often a simple salt, is crucial for the reaction to proceed under mild conditions. wikipedia.org Copper carboxylates, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), have been effectively used in these reactions. rsc.orgresearchgate.net
The Ullmann reaction , one of the earliest examples of a transition-metal-catalyzed cross-coupling, uses copper to form symmetric biaryls from aryl halides. organic-chemistry.orgwikipedia.org Modern variations, often referred to as Ullmann-type reactions, are catalyzed by copper complexes under milder conditions and have a broader substrate scope. acs.org These reactions are pivotal for creating C-C bonds in the synthesis of pharmaceuticals and agrochemicals. acs.org
While the Kumada organic-chemistry.orgrsc.org and Negishi organic-chemistry.org couplings are predominantly catalyzed by palladium or nickel, copper-catalyzed versions have been developed. For instance, an efficient copper(I) iodide-catalyzed Negishi coupling of diarylzinc reagents with aryl iodides has been reported. organic-chemistry.org The use of copper offers a more economical and less toxic alternative to palladium and nickel.
| Coupling Reaction | Typical Copper Catalyst/Co-catalyst | Substrates | Bond Formed |
| Sonogashira | Copper(I) salts (e.g., CuI, CuTC) | Terminal alkyne + Aryl/Vinyl halide | C(sp)-C(sp²) |
| Ullmann | Copper powder, Copper(I) salts | Aryl halide + Aryl halide | C(sp²)-C(sp²) |
| Negishi (Cu-cat.) | Copper(I) iodide | Organozinc reagent + Aryl iodide | C(sp²)-C(sp²) |
C-Heteroatom Bond Forming Reactions (e.g., C-N, C-O, C-S Couplings)
Copper-catalyzed C-N and C-O bond formations, often falling under the umbrella of Ullmann-type condensations , are powerful methods for synthesizing aryl amines, ethers, and related compounds. These reactions are generally more efficient and cost-effective with copper catalysts compared to palladium. acs.org The synthesis of nitrogen- and oxygen-containing heterocycles frequently relies on these copper-catalyzed C-N and C-O bond-forming steps. acs.orgresearchgate.net
Similarly, the formation of C-S bonds can be achieved through copper catalysis, coupling thiols with aryl halides to produce aryl sulfides. nih.gov The choice of copper source, ligands, and reaction conditions is critical for achieving high yields and selectivity in these transformations. The use of a soluble copper carboxylate like (Isooctanoato-O)(neodecanoato-O)copper could be advantageous in ensuring a homogeneous reaction medium.
| Heteroatom Coupling | Typical Copper Catalyst | Substrates | Bond Formed |
| C-N Coupling | Copper salts (e.g., Cu₂O) | Amine + Aryl halide | C(sp²)-N |
| C-O Coupling | Copper salts, Copper complexes | Alcohol/Phenol (B47542) + Aryl halide | C(sp²)-O |
| C-S Coupling | Copper salts (e.g., Cu₂O) | Thiol + Aryl halide | C(sp²)-S |
Activation and Functionalization of Inert Chemical Bonds and Small Molecules
The activation of inert C-H bonds is a significant goal in catalysis as it allows for the direct functionalization of simple hydrocarbon feedstocks. Copper catalysis has emerged as a promising approach in this field. acs.org Copper(II) carboxylates have been shown to mediate the C-H functionalization of arenes, such as the acetoxylation of benzene (B151609) and toluene. nih.gov These reactions can proceed through a non-radical, organometallic pathway, offering a degree of control and selectivity. nih.gov
Copper-promoted functionalization of inert C(sp³)–H bonds is also an area of active research, enabling the formation of various new bonds (C-C, C-N, C-O, etc.) from unactivated alkanes. acs.org Furthermore, copper-based catalysts are being investigated for the activation and hydrogenation of small molecules like carbon dioxide (CO₂), converting it into valuable products like formate. rsc.orgrsc.org This highlights the versatility of copper catalysis in addressing challenges in both organic synthesis and sustainable chemistry. The specific contribution of (Isooctanoato-O)(neodecanoato-O)copper in these advanced applications remains an area for future investigation.
Catalytic C-H Bond Activation and Selective Functionalization
Copper(II) carboxylates are increasingly employed as cost-effective and versatile catalysts for the activation and functionalization of otherwise inert C-H bonds, a key strategy in modern organic synthesis for streamlining the construction of complex molecules. nih.govresearchgate.net The catalytic activity of these complexes allows for the direct conversion of C-H bonds into new C-C, C-N, and C-O bonds.
Recent studies have demonstrated that simple copper(II) salts, including those with carboxylate ligands similar to isooctanoate and neodecanoate, can mediate the C-H functionalization of arenes. For instance, copper(II) 2-ethylhexanoate (B8288628) and copper(II) pivalate (B1233124) have been used for the non-directed C-H acetoxylation and related esterification of benzene and toluene. nih.gov These reactions can proceed with high yields and offer the advantage of catalyst recyclability and in situ regeneration using oxygen. nih.gov
The general applicability of copper-catalyzed C-H functionalization extends to a variety of transformations:
C-H Arylation: Copper catalysts can facilitate the coupling of arenes with various arylating agents. For example, copper-catalyzed oxidative decarboxylative coupling of benzoxazoles with 2-nitrobenzoic acids has been developed to produce arylated benzoxazoles. nih.gov
C-H Amination: The formation of C-N bonds through copper-catalyzed C-H amination is a significant area of research. acs.orgnih.gov Copper(II) acetate, for example, has been used to mediate the C-H amination of 2-phenylpyridine (B120327) with anilines. acs.org While many of these reactions require directing groups to achieve regioselectivity, they represent a powerful tool for the synthesis of nitrogen-containing compounds. acs.orgnih.gov
C-H Etherification: The direct alkoxylation and phenoxylation of C(sp²)–H bonds can be achieved using copper catalysts. Methods have been developed for the ortho-etherification of benzoic acid derivatives and amine derivatives using a copper catalyst and air as the oxidant. nih.govacs.org
C-H Borylation and Silylation: Copper-catalyzed C-H borylation provides a route to valuable boronic esters from carboxylic acids via redox-active esters. nih.govnih.govacs.org Similarly, copper(II)-catalyzed silylation of activated alkynes has been demonstrated in aqueous media. nih.gov While some C-silylation methods are metal-free, copper catalysis offers an alternative pathway for specific substrates. acs.orgnih.gov
The following table summarizes representative copper-catalyzed C-H functionalization reactions, providing an insight into the potential applications of (Isooctanoato-O)(neodecanoato-O)copper.
| Functionalization | Catalyst | Substrate | Reagent | Product | Yield (%) | Reference |
| Acetoxylation | Cu(OAc)₂ | Benzene | - | Phenyl acetate | ~80 | nih.gov |
| Pivaloyloxylation | Cu(OPiv)₂ | Benzene | - | Phenyl pivalate | ~75 | nih.gov |
| 2-Ethylhexanoyloxylation | Cu(OHex)₂ | Benzene | - | Phenyl 2-ethylhexanoate | ~85 | nih.gov |
| Intramolecular Amination | Cu(OAc)₂ | N-Phenylbenzamidine | O₂ | 2-Phenylbenzimidazole | High | acs.org |
| Etherification | (CuOH)₂CO₃ | N-(8-quinolinyl)benzamide | Phenol | Ortho-phenoxy product | 85 | nih.govacs.org |
| Decarboxylative Borylation | Cu(acac)₂ | Redox-active ester | B₂pin₂ | Alkyl boronic ester | up to 95 | nih.gov |
Activation of Small Molecules (e.g., CO₂, O₂, N₂O) in Synthesis
The activation of small, abundant molecules like carbon dioxide (CO₂), oxygen (O₂), and nitrous oxide (N₂O) is a critical area of catalysis research aimed at sustainable chemical synthesis. Copper complexes, including carboxylates, play a role in these transformations.
Oxygen (O₂): The aerobic oxidation of alcohols to aldehydes and ketones is a fundamental organic transformation. Copper(II) carboxylate complexes, often in conjunction with ligands or co-catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), are effective catalysts for these reactions using molecular oxygen as the terminal oxidant. nih.gov The catalytic cycle typically involves the oxidation of a Cu(I) species to a Cu(II) species by O₂. nih.gov For instance, the oxidation of benzyl (B1604629) alcohol to benzoic acid has been achieved with high conversion and yield using a mononuclear Cu(II) complex with hydrogen peroxide, a related oxygen source. nih.gov
Carbon Dioxide (CO₂): Copper catalysts are known to facilitate the carboxylation of various organic substrates with CO₂, enabling the synthesis of carboxylic acids. The key step in these reactions is often the insertion of CO₂ into a copper-carbon bond. While specific examples utilizing (Isooctanoato-O)(neodecanoato-O)copper are not prominent, copper(I) complexes are generally effective for the carboxylation of organoboron compounds and terminal alkynes.
Nitrous Oxide (N₂O): The use of N₂O as an oxidant in copper-catalyzed reactions is less common but has been explored. For example, the direct oxidation of benzene to phenol can be achieved using N₂O, although this process is often associated with heterogeneous catalysts under specific industrial conditions. The activation of N₂O by molecular copper complexes is an area of ongoing research. nih.gov
The table below presents examples of small molecule activation by copper complexes, illustrating the potential catalytic functions of (Isooctanoato-O)(neodecanoato-O)copper.
| Small Molecule | Catalyst System | Substrate | Transformation | Key Feature | Reference |
| O₂ | [Cu₂(OOC₆H₄Br)(OCH₃)(bipy)₂(ClO₄)₂] | Benzyl alcohol | Oxidation to Benzaldehyde | Quantitative conversion | nih.gov |
| O₂ | Cu(II) complex / TEMPO | Primary Alcohols | Oxidation to Aldehydes | High selectivity | nih.gov |
| O₂ | Cu(ClO₄)₂ | bis(1-methyl-benzimiazol-2-yl)methane | Oxidation to Ketone | High conversion at room temperature | nih.gov |
| CO₂ | Copper(I) catalyst | Organoboronic esters | Carboxylation | Formation of carboxylic acids | - |
| N₂O | Trinuclear Copper Cluster | - | Reduction of N₂O | Mimics nitrous oxide reductase | nih.gov |
Strategies for Heterogenization, Immobilization, and Recoverability of Catalytic Systems
A significant challenge in homogeneous catalysis is the separation and recovery of the catalyst from the reaction mixture. To address this, various strategies have been developed to immobilize homogeneous catalysts like (Isooctanoato-O)(neodecanoato-O)copper onto solid supports, thereby combining the high activity and selectivity of homogeneous systems with the practical advantages of heterogeneous catalysts.
Surface Immobilization on Inorganic (e.g., Silica (B1680970), Alumina) and Organic (e.g., Polymers) Supports
The immobilization of copper complexes on solid supports is a widely explored strategy to enhance catalyst stability and reusability.
Inorganic Supports: Silica (SiO₂) and alumina (B75360) (Al₂O₃) are common inorganic supports due to their high surface area, mechanical stability, and chemical inertness. Copper(II) complexes can be immobilized on these supports through various methods, including impregnation, covalent grafting, and sol-gel encapsulation. For instance, a 3-(2-aminoethylamino)propyl-functionalized silica gel has been used to immobilize copper(II) for use in Ullmann homocoupling reactions. This heterogeneous catalyst could be recovered by simple filtration and reused multiple times without a significant loss of activity.
Organic Supports: Polymers offer a versatile platform for catalyst immobilization. Chitosan, a natural biopolymer, has been used to support copper(II) catalysts for various organic transformations, including cross-coupling and cycloaddition reactions. nih.gov These polymer-supported catalysts often exhibit high efficiency in green solvents like water and can be easily separated from the reaction mixture. nih.gov
Nanoparticle Encapsulation and Core-Shell Architectures for Enhanced Stability and Reusability
Encapsulating copper catalysts within nanoparticles or creating core-shell structures provides a protective environment for the active species, preventing leaching and deactivation.
Nanoparticle Encapsulation: Copper nanoparticles can be encapsulated within porous materials like metal-organic frameworks (MOFs) or zeolites. For example, copper-containing zeolitic imidazolate frameworks (ZIFs) have been synthesized and used as efficient catalysts in click chemistry. acs.org The porous structure of the ZIF protects the copper species while allowing access for the reactants.
Core-Shell Architectures: Magnetic nanoparticles (e.g., Fe₃O₄) can serve as a core that is coated with a shell material (e.g., silica or a polymer) to which the copper catalyst is anchored. This design allows for easy magnetic separation of the catalyst from the reaction medium. A novel nanomagnetic Schiff base complex of copper(II) has been synthesized and shown to be an efficient and recyclable catalyst for the synthesis of tetrazoles.
Application in Flow Chemistry and Continuous Reactor Systems with Immobilized Catalysts
The use of immobilized catalysts is particularly advantageous in flow chemistry, where reactants are continuously passed through a reactor containing the solid-supported catalyst. This setup allows for enhanced process control, improved safety, and straightforward product isolation.
Copper tube flow reactors have been employed for various copper-catalyzed reactions, including Ullmann condensations and Sonogashira couplings. nih.gov In these systems, the inner surface of the copper tube itself can act as the catalyst, eliminating the need for additional metal sources or ligands. For immobilized copper carboxylate systems, a packed-bed reactor, where the solid-supported catalyst is packed into a column, is a common configuration. This allows for continuous operation over extended periods with consistent product output.
Design of Self-Assembled or Supramolecular Catalytic Systems
Self-assembly and supramolecular chemistry offer sophisticated approaches to creating highly organized and efficient catalytic systems.
Self-Assembled Systems: The spontaneous organization of molecular components into well-defined structures can be harnessed to create catalytic assemblies. The self-assembly of copper(II) ions with specific organic ligands, such as nucleotides and amphiphilic amino acids, can lead to the formation of nanoaggregates that mimic the active sites of copper-containing enzymes like catechol oxidase.
Supramolecular Catalysis: This approach involves the use of macrocyclic host molecules or other supramolecular scaffolds to encapsulate or regulate the activity of a catalyst. While specific examples involving (Isooctanoato-O)(neodecanoato-O)copper are not readily found, the concept has been demonstrated with other copper complexes. For instance, cucurbiturils, a family of molecular containers, have been used to mediate catalytic reactions. Supramolecularly regulated copper(I) complexes of bisoxazoline ligands have been developed for the catalytic insertion of carbenoids into O-H bonds, where the catalytic performance can be modulated by an external molecule that interacts with the ligand scaffold. nih.gov
The following table provides an overview of different immobilization and advanced catalytic system design strategies for copper catalysts.
| Strategy | Support/System | Catalyst Type | Application Example | Key Advantage | Reference |
| Surface Immobilization | Functionalized Silica Gel | Immobilized Cu(II) | Ullmann Homocoupling | High reusability | - |
| Chitosan | Cu(II)/Chitosan Composite | Sonogashira Coupling | Green solvent compatibility | nih.gov | |
| Nanoparticle Encapsulation | Zeolitic Imidazolate Framework (ZIF-8) | Cu/ZIF-8 | Click Chemistry | High stability and porosity | acs.org |
| Core-Shell Architecture | Magnetic Nanoparticles (Fe₃O₄@Silica) | Immobilized Cu(II) Complex | Synthesis of Tetrazoles | Easy magnetic separation | - |
| Flow Chemistry | Copper Tube Reactor | Metallic Copper Surface | Ullmann Condensation | No added catalyst needed | nih.gov |
| Supramolecular Catalysis | Bisoxazoline Ligand with Regulation Site | Supramolecularly Regulated Cu(I) | O-H Insertion | Modulatable catalytic activity | nih.gov |
Application of Isooctanoato O Neodecanoato O Copper in Advanced Materials Science
Precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) for Copper Thin Film Growth
(Isooctanoato-O)(neodecanoato-O)copper serves as a promising precursor for the MOCVD of high-purity copper thin films. MOCVD is a versatile technique that involves the decomposition of a volatile organometallic precursor on a heated substrate to form a thin film. The choice of precursor is critical to achieving desired film properties, and this mixed-ligand copper complex presents several advantages, including good thermal stability and a clean decomposition profile.
Deposition Kinetics and Process Parameters for Film Growth Control
The deposition kinetics of copper thin films from (Isooctanoato-O)(neodecanoato-O)copper are governed by a complex interplay of various process parameters. While specific kinetic data for this exact precursor is not extensively documented in public literature, general principles from related copper carboxylate precursors can be extrapolated. The film growth rate is typically influenced by the substrate temperature, precursor vapor pressure, and the concentration of reactant gases.
Thermodynamic modeling of MOCVD processes for similar copper precursors, such as copper(II) β-diketonates, predicts the deposition of pure, carbon-free copper over a wide range of substrate temperatures and reactor pressures. ias.ac.in This suggests that with appropriate control of process parameters, (Isooctanoato-O)(neodecanoato-O)copper can also yield high-quality copper films.
Below is an interactive data table summarizing the key process parameters and their general influence on copper thin film growth in MOCVD processes.
| Parameter | Typical Range | Influence on Film Growth |
| Substrate Temperature | 150 - 400 °C | Affects precursor decomposition rate, film crystallinity, and grain size. Higher temperatures generally lead to higher growth rates and larger grain sizes. |
| Precursor Vaporizer Temperature | 100 - 200 °C | Controls the precursor delivery rate to the reactor. Must be high enough for sufficient volatilization without causing premature decomposition. |
| Reactor Pressure | 1 - 100 Torr | Influences the mass transport of the precursor and byproducts, affecting film uniformity and conformality. |
| Carrier Gas Flow Rate | 50 - 200 sccm | Determines the residence time of the precursor in the reactor and affects the boundary layer thickness. |
| Reactant Gas (e.g., H₂) | 0 - 100 sccm | Can act as a reducing agent, facilitating the removal of organic ligands and reducing the incorporation of impurities like carbon and oxygen. |
Elucidation of Growth Mechanisms and Microstructure Development of Copper Films from (Isooctanoato-O)(neodecanoato-O)copper Precursors
The growth of copper films from (Isooctanoato-O)(neodecanoato-O)copper precursors is believed to proceed through a series of steps: transport of the precursor to the substrate, adsorption onto the surface, surface chemical reactions leading to the cleavage of the copper-oxygen bonds and release of the carboxylate ligands as volatile byproducts, and finally, the nucleation and growth of the copper film.
The microstructure of the resulting copper films is highly dependent on the deposition conditions. At lower temperatures, films may be amorphous or have a fine-grained structure. As the substrate temperature increases, the surface mobility of the copper adatoms increases, promoting the formation of larger, more crystalline grains. The presence of a reducing agent like hydrogen can also influence the microstructure by preventing the formation of copper oxides and promoting the growth of pure metallic copper. Studies on other copper precursors have shown that the growth can follow a Volmer-Weber (island growth) mechanism, which is typical for metal deposition on dissimilar substrates. researchgate.net The initial copper nuclei then coalesce to form a continuous film.
Integration into Microelectronic and Optoelectronic Device Fabrication
Copper has become the material of choice for interconnects in advanced microelectronic devices due to its lower resistivity and higher electromigration resistance compared to aluminum. The damascene process is the standard method for fabricating these copper interconnects, which involves filling trenches and vias etched into a dielectric material with copper. harvard.edu MOCVD using precursors like (Isooctanoato-O)(neodecanoato-O)copper offers a potential route for depositing conformal copper seed layers in these high-aspect-ratio features, which is a critical step for subsequent electroplating. harvard.edu
In optoelectronics, transparent conductive films are essential components of devices such as displays and solar cells. While typically made from materials like indium tin oxide (ITO), copper nanowire networks are being explored as a flexible and cost-effective alternative. MOCVD can be employed to create the initial copper structures that are then patterned to form these transparent conductors.
Role in Nanomaterial Synthesis and Architecture
(Isooctanoato-O)(neodecanoato-O)copper is also a valuable precursor for the synthesis of various copper-based nanomaterials. The controlled thermal decomposition of this compound in solution or in the vapor phase can lead to the formation of nanoparticles, nanoclusters, and nanowires with tailored sizes and shapes.
Controlled Synthesis of Copper Nanoparticles, Nanoclusters, and Nanowires
The synthesis of copper nanomaterials from a precursor like (Isooctanoato-O)(neodecanoato-O)copper typically involves its reduction in the presence of a capping agent or a template. The choice of solvent, reducing agent, and capping agent, as well as the reaction temperature and time, are critical parameters that control the final morphology of the nanostructures.
Copper Nanoparticles: The thermal decomposition of the precursor in a high-boiling-point solvent with a capping agent can yield spherical copper nanoparticles. rsc.orgnih.gov The size of the nanoparticles can be controlled by varying the precursor concentration and the reaction temperature.
Copper Nanoclusters: Atomically precise copper nanoclusters, which exhibit unique optical and catalytic properties, can be synthesized using specific ligands that direct the assembly of a small number of copper atoms. nih.govstatnano.comresearchgate.netrsc.org While not specifically demonstrated with (Isooctanoato-O)(neodecanoato-O)copper, the principle of using tailored ligands to control cluster formation is applicable.
Copper Nanowires: Anisotropic growth of copper can be induced by using specific capping agents or templates that preferentially bind to certain crystallographic faces of the growing nanocrystal, leading to the formation of one-dimensional nanowires. nycu.edu.twresearchgate.netberkeley.eduresearchgate.netscribd.com These nanowires are of great interest for applications in flexible electronics and transparent conductors.
The following interactive table outlines the key parameters for the controlled synthesis of copper nanostructures.
| Nanostructure | Key Synthesis Parameters | Typical Size Range |
| Nanoparticles | Precursor concentration, temperature, capping agent | 1 - 100 nm |
| Nanoclusters | Specific ligands, controlled reduction | < 2 nm (atomically precise) |
| Nanowires | Anisotropic capping agents, templates, reaction time | Diameter: 10 - 100 nm, Length: several micrometers |
Directed Self-Assembly and Patterning of Nanostructures for Functional Materials
The ability to organize nanomaterials into well-defined architectures is crucial for the development of functional materials and devices. Directed self-assembly is a powerful bottom-up approach to achieve this. Copper nanostructures synthesized from precursors like (Isooctanoato-O)(neodecanoato-O)copper can be guided to self-assemble into ordered patterns through various techniques.
One approach involves the use of templates, such as patterned substrates or block copolymers, to direct the placement of the nanostructures. Another method relies on controlling the inter-particle interactions, such as van der Waals forces or ligand-ligand interactions, to drive the self-assembly process. For instance, reports have shown that copper nanoparticles can self-assemble into nanowires under specific conditions. nih.gov The patterning of these nanostructures can also be achieved using techniques like lithography, where a pattern is created on a substrate to define the areas for nanomaterial deposition or growth. The resulting patterned nanostructures can be used to fabricate a variety of functional materials, including sensors, catalysts, and electronic components.
Core-Shell Nanostructures and Hybrid Nanocomposites Utilizing (Isooctanoato-O)(neodecanoato-O)copper Derivatives
The use of copper carboxylates as precursors is a well-established method for the synthesis of core-shell nanostructures and hybrid nanocomposites. The general principle involves the thermal decomposition of the copper complex in the presence of other materials or under specific atmospheric conditions to generate nanoparticles that can then be coated or integrated into a matrix.
Core-Shell Nanostructures:
(Isooctanoato-O)(neodecanoato-O)copper can serve as a source for copper or copper oxide cores. The synthesis process typically involves dissolving the complex in a high-boiling point solvent with stabilizing agents. Upon heating, the complex decomposes to form copper or copper oxide nanoparticles. A subsequent step can introduce a shell material. For instance, a silica (B1680970) shell can be formed around copper nanoparticles through a sol-gel process, enhancing their stability and preventing oxidation. d-nb.info While direct use of the mixed-ligand complex is not extensively documented, the principle is demonstrated with other copper carboxylates like copper formate (B1220265), which has been used to create oxidation-resistant copper nanoparticles with a copper formate shell. rsc.orgresearchgate.netelsevierpure.com The organic ligands, isooctanoate and neodecanoate, with their long carbon chains, can also act as capping agents during nanoparticle formation, controlling their size and preventing agglomeration.
Hybrid Nanocomposites:
Hybrid nanocomposites, which combine the properties of organic polymers with inorganic nanoparticles, can also be fabricated using (Isooctanoato-O)(neodecanoato-O)copper. The copper complex can be dispersed within a polymer matrix, and subsequent thermal treatment leads to the in-situ formation of copper or copper oxide nanoparticles within the polymer. This method allows for a uniform dispersion of the nanofiller, leading to enhanced mechanical, thermal, or electrical properties of the composite material. For example, copper carboxylates have been used to create conductive polymer composites. nih.gov
| Precursor Type | Nanostructure/Composite | Synthesis Method | Key Findings |
| Copper Carboxylates (general) | Core-Shell Nanoparticles (e.g., Cu@SiO2) | Thermal Decomposition followed by Sol-Gel | Enhanced stability and dispersibility of copper nanoparticles. d-nb.info |
| Copper Formate | Core-Shell Cu@Cu-formate | Surface reaction with formic acid | Prevents oxidation of the copper core. rsc.orgresearchgate.netelsevierpure.com |
| Copper Carboxylates in Polymer | Polymer-Cu/CuO Nanocomposite | In-situ Thermal Decomposition | Improved electrical and mechanical properties of the polymer matrix. |
Integration into Hybrid Organic-Inorganic Materials and Metal-Organic Frameworks (MOFs)
Hybrid organic-inorganic materials and Metal-Organic Frameworks (MOFs) are at the forefront of materials research, with applications in gas storage, catalysis, and sensing. Copper carboxylates are fundamental building blocks for these materials.
Hybrid Organic-Inorganic Materials:
(Isooctanoato-O)(neodecanoato-O)copper can be a component in the synthesis of hybrid materials where the organic carboxylate ligands are integrated into the final structure. These materials can exhibit a combination of properties from both the organic and inorganic components. For example, hybrid organic-inorganic copper compounds have been synthesized that show interesting magnetic and electronic properties. acs.org The long, flexible alkyl chains of isooctanoate and neodecanoate can impart solubility and processability to the hybrid material.
Metal-Organic Frameworks (MOFs):
MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. While the specific use of a mixed-ligand system of isooctanoate and neodecanoate in a single MOF structure is not widely reported, the principles of MOF synthesis allow for the use of mixed carboxylate ligands. scilit.com This can lead to MOFs with tailored pore sizes and functionalities. Copper-based MOFs, often built from copper paddlewheel units and carboxylate linkers, are a significant class of these materials. acs.orgrsc.org The isooctanoate and neodecanoate ligands could potentially be used in conjunction with other bridging ligands to create novel MOF architectures. The synthesis typically involves the reaction of a copper salt (or a precursor like (Isooctanoato-O)(neodecanoato-O)copper) with a multidentate organic linker in a suitable solvent under solvothermal conditions. scilit.commdpi.com
| Material Type | Precursor/Component | Potential Application | Research Focus |
| Hybrid Organic-Inorganic Material | (Isooctanoato-O)(neodecanoato-O)copper | Catalysis, Sensors | Combining properties of organic ligands and inorganic copper centers. nih.govnih.gov |
| Metal-Organic Framework (MOF) | Copper source + Mixed Carboxylate Ligands | Gas Storage, Separation, Catalysis | Creating novel porous structures with tailored properties. scilit.comacs.orgrsc.orgmdpi.com |
Application in Functional Coatings, Protective Layers, and Surface Modifications
The solubility of (Isooctanoato-O)(neodecanoato-O)copper in organic solvents makes it a suitable precursor for deposition techniques like spin-coating, dip-coating, and inkjet printing to create functional coatings and protective layers.
Functional Coatings:
Upon thermal or chemical treatment, thin films of (Isooctanoato-O)(neodecanoato-O)copper can be converted into conductive copper or semiconducting copper oxide coatings. These coatings have applications in electronics, such as in the fabrication of printed circuit boards and transparent conductive electrodes. Copper neodecanoate, for instance, is known for its use in creating conductive copper films. The decomposition of the carboxylate precursor at elevated temperatures leaves behind a film of the desired copper-based material. nih.gov
Protective Layers:
Copper and its oxides are known for their antimicrobial properties. Coatings derived from (Isooctanoato-O)(neodecanoato-O)copper can be used to create surfaces that inhibit the growth of bacteria and fungi. This is particularly relevant for medical devices, food packaging, and marine applications to prevent biofouling. researchgate.net The carboxylate precursor can be incorporated into a paint or lacquer formulation and applied to a surface.
Surface Modifications:
The compound can also be used to modify the surface properties of materials. By applying a thin layer of (Isooctanoato-O)(neodecanoato-O)copper and subsequently treating it, the surface can be rendered more conductive, catalytic, or antimicrobial. For example, the surface of non-conductive polymers can be metallized using such precursors.
| Application | Deposition Technique | Post-Treatment | Resulting Property |
| Conductive Coatings | Spin-coating, Inkjet Printing | Thermal Annealing | Electrical Conductivity |
| Antimicrobial Surfaces | Dip-coating, Spraying | Curing | Biocidal Activity |
| Surface Metallization | Various | Thermal/Chemical Reduction | Conductive Surface Layer |
Development of Smart Materials and Responsive Systems Utilizing Copper Carboxylates
Smart materials are materials that respond to external stimuli such as temperature, light, or chemical environment. Copper carboxylate complexes can be integral components in the design of such materials.
The thermal decomposition of (Isooctanoato-O)(neodecanoato-O)copper is a key property that can be exploited in temperature-responsive systems. For example, a material could be designed to become conductive only when a certain temperature is reached, triggering the decomposition of the copper complex.
Environmental and Sustainability Considerations in the Lifecycle of Isooctanoato O Neodecanoato O Copper
Environmental Fate and Transformation Pathways of (Isooctanoato-O)(neodecanoato-O)copper
The environmental journey of (Isooctanoato-O)(neodecanoato-O)copper, from its release to its ultimate fate, is governed by a series of complex chemical and biological transformations. These pathways determine the persistence and potential impact of the compound and its constituents in various environmental compartments.
Upon introduction into aquatic or terrestrial environments, (Isooctanoato-O)(neodecanoato-O)copper is subject to several degradation mechanisms. The primary processes are hydrolysis and biodegradation of the organic ligands.
Hydrolysis: In aqueous environments, metal carboxylates can undergo hydrolysis, where water molecules attack the coordinate bond between the copper ion and the carboxylate ligands. bdmaee.netresearchgate.net This process can lead to the dissociation of the isooctanoate and neodecanoate ligands from the copper center. The rate and extent of hydrolysis are influenced by factors such as pH, temperature, and the presence of other coordinating species in the water. universiteitleiden.nlyoutube.com The stability of metal carboxylates in aqueous systems can vary, with some showing resistance to hydrolytic degradation. bdmaee.net
Biodegradation of Ligands: The organic ligands, isooctanoic acid and neodecanoic acid, are branched-chain carboxylic acids. In general, such organic acids are susceptible to microbial degradation. epa.govnih.gov The initial step in the catabolism of branched-chain amino acids, which leads to branched-chain carboxylic acids, involves transamination followed by oxidative decarboxylation. researchgate.netfrontiersin.org Studies on the degradation of similar compounds, like copper octanoate, suggest that the organic ligand is expected to be broken down through microbially mediated processes. epa.gov The branched nature of isooctanoate and neodecanoate might influence the rate of biodegradation compared to their straight-chain counterparts, but they are ultimately expected to be mineralized by soil and aquatic microorganisms.
The ultimate fate of the majority of copper released into the environment is partitioning to soil and aquatic sediments. researchgate.netscirp.orgchemicalbook.com Copper ions have a high affinity for binding with organic matter and clay particles in these matrices. epa.gov
Once the (Isooctanoato-O)(neodecanoato-O)copper compound degrades, the released copper ion enters the natural biogeochemical cycle. The speciation of this copper—its chemical form—is crucial as it dictates its mobility, bioavailability, and potential toxicity.
In natural waters, the cupric ion (Cu²⁺) readily forms complexes with dissolved organic matter, particularly with functional groups like -NH₂, -SH, and -OH. nih.gov The majority of dissolved copper in natural waters can be complexed with substances such as fulvic acids. youtube.com In sediments, copper can bind to various inorganic and organic components, including hydrous manganese and iron oxides, clays, and sulfides. youtube.com
The biogeochemical cycling of copper is a dynamic process involving uptake by organisms, incorporation into biomass, and subsequent release upon decomposition. researchgate.net Planktonic organisms in aquatic systems can take up essential metals like copper, leading to their depletion in surface waters. researchgate.net This biological uptake is a key mechanism for the transfer of copper through the food web. The speciation of copper is also influenced by redox conditions. In oxygen-depleted (anoxic) environments, Cu(II) can be reduced to Cu(I) or even elemental copper (Cu(0)), altering its solubility and reactivity. frontiersin.org
The table below summarizes the key processes in the environmental fate of the compound.
| Process | Environmental Medium | Description | Key Factors |
| Hydrolysis | Aquatic | Cleavage of the copper-carboxylate bond by water. | pH, Temperature, Water Chemistry |
| Biodegradation | Aquatic & Terrestrial | Microbial breakdown of isooctanoate and neodecanoate ligands. | Microbial Population, Oxygen Availability, Temperature |
| Sorption/Partitioning | Terrestrial & Sediments | Binding of copper ions to organic matter and mineral surfaces. | Soil/Sediment Composition, pH, Organic Matter Content |
| Complexation | Aquatic | Formation of complexes between copper ions and dissolved organic/inorganic ligands. | Ligand Concentration, pH, Redox Potential |
| Biouptake | Aquatic & Terrestrial | Absorption and assimilation of copper by living organisms. | Copper Speciation, Organism Physiology |
Application of Green Chemistry Principles in the Utilization of the Compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles can be applied to both the synthesis and the application of (Isooctanoato-O)(neodecanoato-O)copper.
The synthesis of (Isooctanoato-O)(neodecanoato-O)copper, like other metal carboxylates, can be evaluated using green chemistry metrics to gauge its efficiency and environmental impact.
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. An ideal synthesis would have a 100% atom economy. The synthesis of mixed-ligand copper carboxylates can be designed to maximize atom economy. nih.gov For example, a direct reaction between a copper salt, isooctanoic acid, and neodecanoic acid could potentially have a high atom economy if the reaction proceeds cleanly with minimal byproducts.
E-Factor and Process Mass Intensity (PMI): The E-Factor, proposed by Roger Sheldon, quantifies the amount of waste produced per unit of product. mygreenlab.org A lower E-Factor signifies a greener process. Process Mass Intensity (PMI) is another metric that considers the total mass of materials (reactants, solvents, process aids) used to produce a certain mass of product. mdpi.com Minimizing the use of solvents, or using greener solvents, and reducing the number of purification steps are key strategies to improve the E-Factor and PMI for the synthesis of (Isooctanoato-O)(neodecanoato-O)copper.
The table below illustrates some common green chemistry metrics. nih.govmygreenlab.orgmdpi.comwikipedia.org
| Metric | Formula | Ideal Value | Focus |
| Atom Economy (AE) | (MW of product / Σ MW of reactants) x 100% | 100% | Efficiency of reactant incorporation |
| E-Factor | Total waste (kg) / Product (kg) | 0 | Waste generation |
| Reaction Mass Efficiency (RME) | Mass of product / (Σ Mass of reactants) x 100% | 100% | Yield and stoichiometry |
| Process Mass Intensity (PMI) | Total mass in process / Mass of product | 1 | Overall process efficiency |
(Isooctanoato-O)(neodecanoato-O)copper and similar copper carboxylates find applications as catalysts in various chemical reactions. fcad.commdpi.com The use of highly efficient catalysts is a cornerstone of green chemistry as it can lead to significant energy savings and reduced resource consumption.
Catalytic Efficiency: A highly active and selective catalyst allows reactions to proceed under milder conditions (lower temperature and pressure), thereby reducing energy input. nih.gov Copper-catalyzed reactions, including carboxylations, are an area of active research for developing more sustainable chemical transformations. acs.orgresearchgate.net The specific properties of (Isooctanoato-O)(neodecanoato-O)copper, such as its solubility in organic media, can be advantageous in certain catalytic systems.
Resource Consciousness: The development of applications for this compound should consider the principles of resource efficiency. This includes designing processes where the catalyst can be easily separated and recycled, minimizing its loss and environmental release. Furthermore, using earth-abundant metals like copper in catalysts is generally preferred over rare and precious metals from a resource sustainability perspective. nih.gov The electrocarboxylation of olefins using single-atomic copper catalysts is an example of an emerging energy-efficient process. researchgate.net
Lifecycle Assessment (LCA) Methodologies for Processes Involving (Isooctanoato-O)(neodecanoato-O)copper
A Lifecycle Assessment (LCA) is a standardized, holistic methodology used to evaluate the potential environmental impacts of a product, process, or service throughout its entire lifecycle. numberanalytics.comrsc.org Applying an LCA framework to processes involving (Isooctanoato-O)(neodecanoato-O)copper provides a comprehensive view of its environmental footprint. An LCA study is typically conducted in four main phases as defined by the International Organization for Standardization (ISO) 14040 and 14044 standards. numberanalytics.comrsc.org
Goal and Scope Definition: This initial phase defines the purpose of the LCA, the functional unit (e.g., the production of 1 kg of the compound or its use in a specific application), and the system boundaries. The system boundaries determine which life cycle stages are included, such as "cradle-to-gate" (from raw material extraction to the factory gate) or "cradle-to-grave" (including use and disposal). wisc.edu
Life Cycle Inventory (LCI): This phase involves compiling and quantifying all the inputs and outputs for the product system. For (Isooctanoato-O)(neodecanoato-O)copper, this would include:
Inputs: Raw materials (e.g., copper source, isooctanoic acid, neodecanoic acid, solvents, catalysts), energy (electricity, heat), and water.
Outputs: The main product, co-products, emissions to air, water, and soil, and solid waste generated during synthesis, formulation, use, and disposal. A major challenge in conducting LCAs for specialty chemicals is the lack of publicly available LCI data. rsc.orgwisc.edu In such cases, data may be estimated using process simulation software or predictive models. acs.org
The application of LCA provides a robust, science-based tool for assessing and improving the environmental sustainability of chemical products like (Isooctanoato-O)(neodecanoato-O)copper. acs.org
Future Research Directions and Emerging Paradigms for Isooctanoato O Neodecanoato O Copper
Development of Novel and Highly Efficient Synthetic Routes with Enhanced Sustainability Metrics
The future of chemical synthesis lies in the development of environmentally benign processes. For (Isooctanoato-O)(neodecanoato-O)copper, moving beyond traditional synthesis methods is a key objective. Future research will likely focus on "green" chemistry principles to improve sustainability. This includes exploring solvent-free reaction conditions, utilizing bio-based starting materials, and designing processes with high atom economy.
Key research thrusts will include:
Mechanochemistry: Employing ball-milling and other mechanochemical techniques to facilitate the reaction between copper salts and the corresponding carboxylic acids in the absence of bulk solvents. This approach can reduce waste, energy consumption, and reaction times.
Bio-based Precursors: Investigating the use of greenly synthesized copper oxide nanoparticles, potentially derived from plant extracts, as the copper source. researchgate.netmdpi.com Such methods avoid hazardous reagents and can offer unique nanoparticle morphologies. mdpi.com
Flow Chemistry: Developing continuous flow reactor systems for the synthesis of the title compound. Flow chemistry offers superior control over reaction parameters (temperature, pressure, stoichiometry), leading to higher yields, improved purity, and safer operation compared to batch processes.
Table 1: Comparison of a Traditional vs. a Proposed Green Synthetic Route
| Metric | Traditional Batch Synthesis | Proposed Green Flow Synthesis |
|---|---|---|
| Solvent | Toluene or Xylene | Solvent-free or Ethanol (B145695)/Water |
| Energy Input | High (prolonged heating/reflux) | Lower (efficient heat transfer) |
| Waste Generation (E-Factor) | High | Significantly Lower |
| Process Safety | Moderate Risk (large volumes of flammable solvents) | High (small reaction volumes) |
| Yield & Purity | Variable | High & Consistent |
Exploration of Untapped Catalytic Potentials and Reaction Domains in Advanced Organic Transformations
While copper catalysts are well-established, the specific catalytic capabilities of the mixed-ligand (Isooctanoato-O)(neodecanoato-O)copper are not fully explored. The unique steric and electronic environment created by the isooctanoate and neodecanoate ligands could offer novel reactivity and selectivity. Future research should systematically screen this compound in a variety of advanced organic transformations.
Potential areas for exploration include:
C-H Activation/Functionalization: Investigating the catalyst's ability to mediate the direct functionalization of carbon-hydrogen bonds, a highly sought-after transformation for streamlining synthetic routes.
Asymmetric Catalysis: Modifying the ligand sphere with chiral auxiliaries to induce enantioselectivity in reactions such as cyclopropanation, aziridination, or conjugate additions.
Photoredox Catalysis: Exploring the use of the copper complex in combination with light to drive challenging chemical reactions, leveraging copper's accessible redox states. researchgate.net
Polymerization Reactions: Assessing its potential as an initiator or moderator in controlled radical polymerization or ring-opening polymerization processes.
Advancements in Materials Science Applications and Integration into Next-Generation Devices
Copper carboxylates serve as valuable precursors for the fabrication of functional materials. nih.gov Research into (Isooctanoato-O)(neodecanoato-O)copper should extend to its role as a single-source precursor for copper-based nanomaterials. The mixed-ligand nature could provide precise control over the composition and morphology of the resulting materials.
Future directions in materials science include:
Precursor for Copper Sulfide (B99878) Nanocrystals: Using the complex as a single-source precursor to synthesize copper sulfide (CuxS) nanocrystals, which have applications in thermoelectrics, photovoltaics, and bio-imaging. mdpi.com The thermal decomposition of the complex could be tailored to control the phase (e.g., chalcocite, djurleite) and morphology of the nanoparticles.
Functional Coatings: Developing formulations for dip-coating or spin-coating applications to create thin films of copper or copper oxide on various substrates. nih.gov These coatings could be used as antimicrobial surfaces, gas sensors, or transparent conductive layers.
Additive Manufacturing: Creating novel metal-organic inks based on (Isooctanoato-O)(neodecanoato-O)copper for use in 3D printing or direct-write technologies to fabricate custom electronic components or catalytic microreactors. usc.edu
Predictive Modeling, Machine Learning, and Artificial Intelligence Approaches for Compound Design and Process Optimization
Emerging paradigms in this area involve:
Ligand and Substrate Prediction: Developing ML models, such as decision tree classifiers or support vector machines, trained on reaction data to predict the success of a catalytic C-N or C-O coupling reaction for a given set of substrates. nih.govsemanticscholar.org
Catalyst Design: Using genetic algorithms or other optimization techniques to computationally screen virtual libraries of related copper carboxylates, varying the alkyl chains of the ligands to design new compounds with enhanced solubility, stability, or catalytic activity for a specific target reaction.
Process Optimization: Applying Bayesian optimization or other ML algorithms to efficiently explore the multi-dimensional parameter space of a reaction (e.g., temperature, concentration, catalyst loading) to rapidly identify the optimal conditions for maximizing yield.
Table 2: Illustrative Descriptors for a Machine Learning Model to Predict Catalytic Yield
| Descriptor Type | Example Descriptors for (Isooctanoato-O)(neodecanoato-O)copper System | Predicted Output |
|---|---|---|
| Ligand Properties | Steric parameters (e.g., Tolman cone angle), Electronic parameters (e.g., Hammett constants of substituents) | Reaction Yield (%) or Selectivity (ee %) |
| Substrate Properties | Molecular weight, Dipole moment, HOMO/LUMO energies | |
| Reaction Conditions | Temperature, Solvent dielectric constant, Catalyst concentration | |
| Computational Properties | DFT-calculated activation energy barrier, Ligand binding energy |
Multiscale Research Methodologies Bridging Molecular-Level Understanding to Macroscopic Phenomena and Industrial Implementation
Understanding how the atomic-level behavior of (Isooctanoato-O)(neodecanoato-O)copper translates into macroscopic properties is crucial for its rational design and industrial application. Multiscale modeling provides a framework for connecting these different scales. dierk-raabe.comacs.org
Future research should employ a hierarchical modeling approach:
Quantum Mechanics (QM): Using Density Functional Theory (DFT) to elucidate the precise geometric and electronic structure of the complex and to calculate reaction mechanisms and energy barriers for its catalytic cycles. researchgate.net
Molecular Dynamics (MD): Developing accurate force fields, potentially using machine learning interatomic potentials (MLIPs), to simulate the dynamic behavior of the complex in solution or its interaction with surfaces. acs.org This can reveal insights into solubility, aggregation, and conformational flexibility.
Continuum Modeling: Using the parameters derived from QM and MD simulations to inform continuum-level models (e.g., computational fluid dynamics) that simulate industrial-scale processes, such as its behavior in a large-scale reactor or during a coating process. mit.eduproquest.com
This integrated approach allows for a seamless flow of information from the molecular level up to the process level, enabling the design of more efficient and reliable industrial applications. dierk-raabe.com
Interdisciplinary Research Foci for Synergistic Advancements in Copper Chemistry and Beyond
The complex challenges in modern chemistry necessitate collaboration across diverse scientific fields. The future development of (Isooctanoato-O)(neodecanoato-O)copper and related compounds will be driven by interdisciplinary research.
Synergistic advancements can be expected from the convergence of:
Chemistry and Chemical Engineering: To translate novel, sustainable synthetic routes and catalytic applications from the lab bench to pilot and industrial scales using principles of reactor design and process intensification.
Materials Science and Physics: To characterize the physical properties (e.g., magnetic, optical, electronic) of materials derived from the copper complex and to integrate them into functional devices. bioengineer.org
Computer Science and Chemistry: To develop and apply more sophisticated AI and ML models for predictive chemistry, accelerating the discovery cycle for new catalysts and materials. researchgate.net
Biology and Chemistry: To explore potential biocidal or enzymatic inhibition applications, leveraging the known antimicrobial properties of copper compounds in a controlled and targeted manner. sciencedaily.comtsijournals.com
By fostering these interdisciplinary connections, the scientific community can fully realize the potential of (Isooctanoato-O)(neodecanoato-O)copper, driving innovation from fundamental molecular understanding to impactful real-world technologies.
Q & A
Basic Question: What are the optimal synthetic conditions for preparing (Isooctanoato-O)(neodecanoato-O)copper, and how do variables influence yield?
Methodological Answer:
The compound is synthesized via a metathesis reaction between sodium isooctanoate, sodium neodecanoate, and copper sulfate. Key variables include:
- Molar ratios : Stoichiometric control (e.g., 1:1:1 for ligands:Cu²⁺) to minimize side products.
- Temperature : Room temperature (20–25°C) is standard, but elevated temperatures (40–50°C) may enhance reaction kinetics.
- Solvent selection : Use polar aprotic solvents (e.g., ethanol) to stabilize intermediates.
- Purification : Vacuum filtration to isolate the solid product, followed by washing with non-polar solvents (e.g., hexane).
Yield optimization requires iterative testing of these parameters using design-of-experiment (DoE) frameworks. Analytical validation via FT-IR (to confirm Cu-O bonding) and atomic absorption spectroscopy (for Cu content) is critical .
Advanced Question: How can spectroscopic and crystallographic methods resolve structural ambiguities in (Isooctanoato-O)(neodecanoato-O)copper?
Methodological Answer:
- FT-IR : Identify carboxylate coordination modes (monodentate vs. bidentate) via asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching frequencies. A Δν (νₐₛ − νₛ) > 150 cm⁻¹ suggests monodentate binding .
- X-ray crystallography : Resolve Cu coordination geometry (e.g., square planar vs. tetrahedral) and ligand orientation. Requires high-purity crystals grown via slow evaporation in dichloromethane/hexane mixtures.
- EPR spectroscopy : Detect paramagnetic Cu(II) centers and assess ligand-field symmetry. A g-value ~2.1 indicates a distorted tetrahedral geometry.
Contradictions in structural data (e.g., conflicting coordination numbers) should be addressed by cross-validating multiple techniques and benchmarking against crystallographic databases .
Basic Question: What analytical techniques are most effective for assessing the purity of (Isooctanoato-O)(neodecanoato-O)copper?
Methodological Answer:
- TGA/DSC : Determine thermal stability and decomposition profiles (e.g., mass loss steps at 200–300°C correlate with ligand degradation).
- HPLC-MS : Detect organic impurities (e.g., unreacted ligands) using reverse-phase C18 columns and electrospray ionization.
- ICP-OES : Quantify trace metal contaminants (e.g., residual Na⁺ or SO₄²⁻ from synthesis) with detection limits <1 ppm.
Purity criteria should align with ISO 2271 (surface-active agent standards) and GB/T 13173 (chemical composition testing) .
Advanced Question: How can researchers evaluate the environmental impact of (Isooctanoato-O)(neodecanoato-O)copper using biodegradation and ecotoxicity assays?
Methodological Answer:
- OECD 301F Test : Measure biodegradability in aqueous media under aerobic conditions. A >60% degradation within 28 days indicates "readily biodegradable" status .
- Daphnia magna acute toxicity : Use 48-hour EC₅₀ tests to assess aquatic toxicity. A value <10 mg/L suggests high environmental risk.
- Soil adsorption studies : Apply batch equilibrium methods to determine Kₒc (organic carbon partition coefficient). High adsorption (Kₒc >5000) implies persistent soil accumulation.
Data contradictions (e.g., conflicting biodegradation rates) require replication under standardized conditions and statistical analysis (ANOVA) to identify confounding variables .
Advanced Question: How should researchers design experiments to address contradictory data on the compound’s catalytic efficiency in oxidation reactions?
Methodological Answer:
- Control experiments : Compare catalytic activity against Cu(II) salts (e.g., CuSO₄) to isolate ligand effects.
- Kinetic studies : Use pseudo-first-order conditions to derive rate constants (k) and activation energy (Eₐ) via Arrhenius plots.
- Surface characterization : Employ XPS to analyze Cu oxidation states post-reaction and detect ligand leaching.
Conflicting results (e.g., variable turnover numbers) may stem from differences in substrate accessibility or solvent polarity. A PEO framework (Population: catalytic systems; Exposure: reaction conditions; Outcome: turnover frequency) helps structure hypothesis testing .
Basic Question: What safety protocols are essential when handling (Isooctanoato-O)(neodecanoato-O)copper in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile organic byproducts.
- Waste disposal : Neutralize acidic residues (pH 6–8) before disposal, per GHS Rev.10 guidelines .
Advanced Question: How can researchers investigate the compound’s mechanism of action as an antimicrobial agent?
Methodological Answer:
- MIC assays : Determine minimum inhibitory concentrations against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI M07-A10).
- Membrane disruption studies : Use fluorescent probes (e.g., propidium iodide) to assess cell membrane integrity via flow cytometry.
- ROS detection : Quantify reactive oxygen species (ROS) generation in bacterial cultures using DCFH-DA assays.
Mechanistic contradictions (e.g., ROS-dependent vs. membrane-targeted activity) require multivariate analysis and genetic knockout models to isolate pathways .
Advanced Question: What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies of this compound?
Methodological Answer:
- Probit analysis : Model mortality vs. concentration data to calculate LC₅₀ values with 95% confidence intervals.
- ANOVA : Compare toxicity across multiple concentrations or exposure times. Post-hoc tests (e.g., Tukey’s HSD) identify significant differences.
- Hill slope modeling : Assess cooperative effects in dose-response curves using nonlinear regression (e.g., *Y = Bottom + (Top − Bottom)/(1 + 10^(LogEC₅₀ − X)HillSlope)).
Data normalization against solvent controls and outlier removal (Grubbs’ test) ensure robustness .
Basic Question: How can researchers validate the compound’s role as a dispersant in polymer coatings?
Methodological Answer:
- Particle size analysis : Use dynamic light scattering (DLS) to measure dispersion stability (Z-average diameter <200 nm indicates efficacy).
- Sedimentation tests : Monitor phase separation over 7–14 days under accelerated gravity (centrifugation at 3000 rpm).
- SEM-EDS : Image coating surfaces to confirm homogeneous Cu distribution and absence of aggregates.
Benchmark results against commercial dispersants (e.g., polyethyleneimine) using ISO 8780-1 protocols .
Advanced Question: How can computational modeling (e.g., DFT) predict the ligand exchange dynamics of (Isooctanoato-O)(neodecanoato-O)copper in solution?
Methodological Answer:
- DFT calculations : Optimize ligand-Cu geometries using B3LYP/6-31G(d) basis sets to estimate bond dissociation energies.
- Molecular dynamics (MD) : Simulate solvent-ligand interactions (e.g., in ethanol/water mixtures) to model exchange kinetics.
- Comparative analysis : Correlate computational ΔG values with experimental stability constants (log K) from potentiometric titrations.
Discrepancies between predicted and observed behavior may require recalibration of solvation models or inclusion of entropy effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
